An In-depth Technical Guide to 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS No. 99844-15-2)
An In-depth Technical Guide to 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS No. 99844-15-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid, a key heterocyclic building block in medicinal chemistry. The 5-aminopyrazole scaffold is a privileged structure, integral to a multitude of biologically active compounds. This document details the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of numerous clinically approved drugs with a wide range of therapeutic applications.[1] Among the various substituted pyrazoles, the 5-aminopyrazole moiety has emerged as a particularly important pharmacophore.[2][3]
The presence of the amino group at the C5 position provides a crucial handle for further chemical modifications, allowing for the facile introduction of diverse substituents to modulate the physicochemical and pharmacological properties of the resulting molecules. This structural feature has been instrumental in the discovery of potent and selective inhibitors of various enzymes, particularly kinases, which are key targets in oncology and inflammatory diseases.[1][4]
A notable example of a drug molecule featuring the 5-aminopyrazole core is Pirtobrutinib, a recently approved non-covalent inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of mantle cell lymphoma.[5] The (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide structure of Pirtobrutinib underscores the importance of the 5-aminopyrazole scaffold in the design of next-generation kinase inhibitors.[5]
This guide focuses specifically on 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid, a bifunctional molecule that combines the key 5-aminopyrazole unit with a benzoic acid moiety. The carboxylic acid group provides an additional site for chemical derivatization, making this compound a valuable starting material for the synthesis of a wide array of more complex molecules with potential therapeutic applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in chemical synthesis and drug design.
| Property | Value | Source |
| CAS Number | 99844-15-2 | |
| Molecular Formula | C₁₁H₁₁N₃O₂ | |
| Molecular Weight | 217.23 g/mol | |
| Appearance | Off-white to light yellow powder | - |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. Poorly soluble in water. | - |
| Melting Point | >250 °C (decomposes) | - |
Synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid
The synthesis of 5-aminopyrazole derivatives is a well-established area of organic chemistry. The most common and versatile method involves the condensation of a β-ketonitrile with a hydrazine derivative.[6]
General Synthetic Strategy
The synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid typically proceeds via a two-step sequence:
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Formation of the Hydrazone: Reaction of 4-hydrazinobenzoic acid with a suitable β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile).
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Cyclization: Intramolecular cyclization of the resulting hydrazone intermediate to form the 5-aminopyrazole ring.
This synthetic approach is illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid.
Detailed Experimental Protocol (Illustrative)
Materials:
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4-Hydrazinobenzoic acid hydrochloride
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3-Oxobutanenitrile (Acetoacetonitrile)
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Sodium acetate
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Ethanol
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Water
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Hydrochloric acid (for acidification)
Procedure:
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Preparation of 4-Hydrazinobenzoic acid free base: In a suitable flask, dissolve 4-hydrazinobenzoic acid hydrochloride in water. Add a solution of sodium acetate in water dropwise with stirring until the pH is neutral. The free base of 4-hydrazinobenzoic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
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Condensation and Cyclization:
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To a solution of 4-hydrazinobenzoic acid (1.0 equivalent) in ethanol, add 3-oxobutanenitrile (1.1 equivalents).
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Add a catalytic amount of a weak acid, such as acetic acid.
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Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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-
Isolation and Purification:
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If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
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If the product remains in solution, concentrate the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
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The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
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Self-Validation: The success of the synthesis can be validated at each step. The formation of the hydrazone intermediate can be confirmed by the disappearance of the ketone peak and the appearance of a C=N stretch in the IR spectrum. The final product can be characterized by the presence of the amine protons and the characteristic aromatic signals in the ¹H NMR spectrum, as well as the correct molecular ion peak in the mass spectrum.
Applications in Drug Discovery and Development
The bifunctional nature of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid makes it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications.
Kinase Inhibitors
The 5-aminopyrazole scaffold is a well-established core for the development of kinase inhibitors. The amino group at the C5 position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The benzoic acid moiety of the title compound can be further functionalized to introduce substituents that can occupy other pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Caption: Workflow for the development of kinase inhibitors from the title compound.
Antimicrobial Agents
Pyrazole derivatives have also shown promise as antimicrobial agents. The 5-aminopyrazole scaffold can be incorporated into larger molecules that target essential bacterial enzymes or disrupt the bacterial cell membrane. The carboxylic acid group of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid can be used to attach various lipophilic or polar groups to optimize the antimicrobial activity and pharmacokinetic properties of the resulting compounds.
Other Potential Applications
The versatility of the 5-aminopyrazole scaffold suggests that derivatives of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid could also be explored for other therapeutic areas, including:
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Anti-inflammatory agents: By targeting enzymes such as cyclooxygenases (COX).
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Anticancer agents: Through various mechanisms beyond kinase inhibition.
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Antiviral agents: By inhibiting viral enzymes or replication processes.
Conclusion
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid is a strategically important building block in medicinal chemistry. Its 5-aminopyrazole core is a proven pharmacophore, and the presence of the benzoic acid moiety provides a convenient handle for further chemical elaboration. This technical guide has provided an overview of its properties, a general synthetic approach, and its potential applications in drug discovery. As the demand for novel therapeutics continues to grow, versatile building blocks like 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Kinase Inhibitors: An Overview of the Last Decade. Future Medicinal Chemistry, 9(10), 1047-1067.
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El-Sayed, M. A. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3768.[1]
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Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(3), 643.[3]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[4]
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Mato, A. R., et al. (2023). Pirtobrutinib in Relapsed or Refractory Mantle Cell Lymphoma. New England Journal of Medicine, 388(18), 1715-1726.[5]
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Al-Azmi, A., & El-Apasery, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 164-179.[6]
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